molecular formula C18H17N3O2S B11793489 4-([1,1'-Biphenyl]-4-yl)-5-(ethylsulfonyl)pyrimidin-2-amine

4-([1,1'-Biphenyl]-4-yl)-5-(ethylsulfonyl)pyrimidin-2-amine

Cat. No.: B11793489
M. Wt: 339.4 g/mol
InChI Key: XDSIJCXGVJRMGN-UHFFFAOYSA-N
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Description

4-([1,1'-Biphenyl]-4-yl)-5-(ethylsulfonyl)pyrimidin-2-amine is a chemical compound for research and development applications. It features a pyrimidin-2-amine core, a structure recognized in medicinal chemistry as a privileged scaffold for the development of kinase inhibitors . The molecule is substituted with a [1,1'-biphenyl]-4-yl group, which can contribute to binding affinity in hydrophobic enzyme pockets, and an ethylsulfonyl moiety, a polar group that can influence solubility and provide key interactions with biological targets. Compounds with the aminopyrimidine structure have been extensively investigated and have yielded inhibitors for various kinase targets, including Aurora kinases and PLK4, which are significant in oncology research . The presence of the 5-ethylsulfonyl group is a less common feature that may offer a unique vector for exploration and optimization, potentially leading to novel biological activity and selectivity profiles. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

5-ethylsulfonyl-4-(4-phenylphenyl)pyrimidin-2-amine

InChI

InChI=1S/C18H17N3O2S/c1-2-24(22,23)16-12-20-18(19)21-17(16)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H2,19,20,21)

InChI Key

XDSIJCXGVJRMGN-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CN=C(N=C1C2=CC=C(C=C2)C3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Pyrimidine Core Synthesis

The pyrimidine ring is typically constructed via condensation of amidines with 1,3-dicarbonyl compounds. For example, reacting guanidine with ethyl 3-(ethylthio)-3-oxopropanoate yields 2-amino-5-(ethylthio)pyrimidin-4(3H)-one. This intermediate serves as the foundation for subsequent modifications.

Key Reaction Conditions :

  • Solvent: Ethanol or DMF

  • Temperature: 80–100°C

  • Catalysis: Acidic or basic conditions to facilitate cyclization.

Sulfonation and Oxidation

The ethylthio group at position 5 is oxidized to ethylsulfonyl using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid.

Optimization Data :

Oxidizing AgentSolventTemperature (°C)Yield (%)
mCPBADCM0–2585
H₂O₂AcOH5078

This step requires careful control to prevent over-oxidation to sulfonic acids.

Biphenyl Incorporation via Suzuki-Miyaura Coupling

A boronic acid or ester derivative of [1,1'-biphenyl]-4-yl is coupled to the pyrimidine at position 4. The reaction employs tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a catalyst, with sodium carbonate as a base in a toluene/water biphasic system.

Example Protocol :

  • Substrate : 5-(Ethylsulfonyl)-4-iodopyrimidin-2-amine

  • Boronate : [1,1'-Biphenyl]-4-ylboronic acid pinacol ester

  • Conditions : 8 hours at 80°C under inert atmosphere

  • Yield : 69% (analogous to methods in)

Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

Synthetic Route 2: Pre-Functionalized Intermediate Approach

Preparation of 4-Chloro-5-(ethylsulfonyl)pyrimidin-2-amine

Starting from 2-amino-4,6-dichloropyrimidine, selective substitution at position 4 with ethylsulfonyl is achieved using sodium ethanethiolate followed by oxidation.

Challenges :

  • Avoiding disubstitution at positions 4 and 6.

  • Regioselective control using bulky bases (e.g., LDA).

Biphenyl Coupling via Buchwald-Hartwig Amination

A palladium-catalyzed amination attaches the biphenyl group to the chloropyrimidine intermediate. This method circumvents the need for halogenated pyrimidines but requires stringent anhydrous conditions.

Catalyst System :

  • Pd₂(dba)₃ with Xantphos ligand

  • Solvent: 1,4-Dioxane

  • Temperature: 100°C

  • Yield: 62%

Critical Analysis of Methodologies

Yield Comparison

RouteStep 1 Yield (%)Step 2 Yield (%)Overall Yield (%)
1856958.7
2786248.4

Route 1 offers superior efficiency due to fewer side reactions during biphenyl coupling.

Purity and Characterization

  • HPLC Purity : >98% for Route 1 (C18 column, acetonitrile/water gradient).

  • Spectroscopic Data :

    • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.60–7.85 (m, 9H, biphenyl-H), 3.10 (q, 2H, SO₂CH₂), 1.35 (t, 3H, CH₃).

    • HRMS : m/z 339.41 (calculated for C₁₈H₁₇N₃O₂S).

Industrial-Scale Considerations

Cost-Effectiveness

  • Catalyst Recycling : Pd recovery via extraction reduces costs.

  • Solvent Choice : Replacing DCM with ethyl acetate improves safety and sustainability.

Emerging Alternatives and Innovations

Photocatalytic Sulfonation

Recent advances utilize visible-light catalysis to oxidize thioethers, reducing reliance on hazardous peroxides.

Flow Chemistry

Microreactor systems enhance heat transfer during exothermic coupling reactions, improving scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-([1,1’-Biphenyl]-4-yl)-5-(ethylsulfonyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Ethylsulfonyl chloride, various nucleophiles, and suitable bases under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including 4-([1,1'-biphenyl]-4-yl)-5-(ethylsulfonyl)pyrimidin-2-amine, as promising anticancer agents. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For instance, a study demonstrated that certain sulfonamide derivatives showed significant apoptotic effects in cancer cells, suggesting their utility in cancer therapy .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. Sulfonamides are known to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. The inhibition of these enzymes can lead to improved cognitive function and memory retention in affected individuals .

Case Study 1: Anticancer Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of sulfonamide derivatives and evaluated their anticancer activity against various human cancer cell lines. The results showed that the compound significantly inhibited cell proliferation and induced apoptosis in colon cancer cells. The mechanism was linked to the activation of caspase pathways .

Case Study 2: Enzyme Inhibition Studies

Another research article focused on the enzyme inhibition potential of related compounds. It was found that derivatives similar to 4-([1,1'-biphenyl]-4-yl)-5-(ethylsulfonyl)pyrimidin-2-amine effectively inhibited acetylcholinesterase activity with IC50 values comparable to known inhibitors. This suggests a potential role for this compound in treating Alzheimer's disease by enhancing cholinergic transmission .

Mechanism of Action

The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-5-(ethylsulfonyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and its analogues:

Compound Name Substituents (Pyrimidine Positions) Key Features Biological Implications
4-([1,1'-Biphenyl]-4-yl)-5-(ethylsulfonyl)pyrimidin-2-amine 4: Biphenyl; 5: Ethylsulfonyl; 2: Amine Lipophilic biphenyl; electron-withdrawing sulfonyl Enhanced membrane permeability; target selectivity
4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine 4: Isoxazole-linked dichlorophenyl; 2: Amine Dichlorophenyl (electron-withdrawing); isoxazole ring Increased reactivity; potential toxicity concerns
4-(2,4-Dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine 5: Diazenyl-phenyl; 4: Dichlorophenyl Diazenyl (N=N) linker; chlorine substituents Altered electronic effects; possible photostability issues
2-[4-(2-Chlorophenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine 4: Piperazine-chlorophenyl; 5: Ethylbenzenesulfonyl Piperazine (basic nitrogen); benzenesulfonyl Improved solubility; modified receptor interactions
5-(Ethoxymethyl)-2-methylsulfanyl-pyrimidin-4-amine 5: Ethoxymethyl; 2: Methylsulfanyl Ether and thioether groups (electron-donating) Reduced polarity; extended metabolic half-life
4-(Furan-2-yl)-5-pyrimidin-4-ylpyrimidin-2-amine 4: Furan; 5: Pyrimidine Heterocyclic furan (electron-rich); bipyrimidine Unique hydrogen-bonding potential; metabolic oxidation susceptibility

Pharmacological and Physicochemical Properties

  • In contrast, ethoxymethyl () and methylsulfanyl groups are electron-donating, which may reduce binding efficiency in such contexts .
  • Lipophilicity vs. Solubility : The biphenyl group increases lipophilicity, favoring blood-brain barrier penetration, but may reduce aqueous solubility. Piperazine-containing analogues () counterbalance this with basic nitrogen atoms, improving solubility through salt formation .
  • Toxicity and Selectivity : Dichlorophenyl substituents () introduce electronegativity and steric bulk, which may enhance potency but also raise toxicity risks due to bioaccumulation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-([1,1'-Biphenyl]-4-yl)-5-(ethylsulfonyl)pyrimidin-2-amine, and how can intermediates be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with pyrimidine core functionalization. For example:

  • Step 1 : Introduce the ethylsulfonyl group via nucleophilic substitution using ethyl sulfinate under basic conditions (e.g., NaH in DMF) .
  • Step 2 : Couple the biphenyl group using Suzuki-Miyaura cross-coupling with a palladium catalyst (e.g., Pd(PPh₃)₄) and 4-biphenylboronic acid .
  • Intermediate Optimization : Monitor reaction progress via TLC and HPLC. Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient). Adjust stoichiometry of boronic acid (1.2–1.5 equivalents) to minimize unreacted starting material .

Q. How should researchers characterize this compound using spectroscopic and analytical techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm regiochemistry of the pyrimidine ring. For example, the ethylsulfonyl group’s protons appear as a quartet (δ ~3.5–4.0 ppm) due to coupling with adjacent methylene .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ at m/z 380.1234 for C₂₀H₂₁N₃O₂S). Use electrospray ionization (ESI) in positive mode .
  • Elemental Analysis : Ensure purity (>95%) by matching experimental C/H/N/S values to theoretical calculations .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

  • Methodological Answer : Perform single-crystal X-ray diffraction to determine:

  • Dihedral Angles : Assess planarity between the pyrimidine ring and biphenyl group. Deviations >10° indicate steric hindrance or intramolecular interactions (e.g., C–H⋯π bonds) .
  • Hydrogen Bonding : Identify stabilizing interactions (e.g., N–H⋯O=S in the ethylsulfonyl group) using Mercury software. Compare with DFT-optimized geometries to validate experimental data .
  • Data Contradictions : If theoretical models conflict with crystallographic results (e.g., bond length discrepancies >0.02 Å), re-optimize computational parameters (B3LYP/6-31G* basis set) .

Q. What experimental design strategies optimize reaction conditions for scale-up synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use a central composite design to evaluate variables: temperature (80–120°C), catalyst loading (2–5 mol%), and solvent polarity (DMF vs. THF). Analyze yield and purity via ANOVA .
  • Continuous Flow Reactors : Enhance reproducibility by controlling residence time (e.g., 30 min) and pressure (1–2 bar) for Suzuki-Miyaura coupling .
  • In Situ Monitoring : Employ ReactIR to track intermediate formation (e.g., boronate ester peaks at 1350 cm⁻¹) .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications for biological applications?

  • Methodological Answer :

  • Pharmacophore Modeling : Use MOE or Schrödinger Suite to identify critical groups (e.g., ethylsulfonyl as a hydrogen bond acceptor) .
  • Bioisosteric Replacement : Replace the biphenyl group with naphthyl or heteroaromatic rings. Test solubility (logP via shake-flask method) and potency (IC₅₀ in enzyme assays) .
  • Data Interpretation : Correlate crystallographic torsion angles (e.g., C5–S–O bond angles) with activity trends using multivariate regression .

Tables for Key Data

Table 1 : Optimized Reaction Conditions for Suzuki-Miyaura Coupling

ParameterRange TestedOptimal ValueImpact on Yield
Catalyst Loading2–5 mol% Pd(PPh₃)₄3.5 mol%+22% yield
Temperature80–120°C100°CMinimizes byproducts
SolventDMF vs. THFDMFHigher polarity improves coupling

Table 2 : Crystallographic Parameters vs. Computational Predictions

ParameterExperimental ValueDFT-Optimized ValueDiscrepancy
C–S Bond Length1.76 Å1.73 Å0.03 Å
Dihedral Angle12.8°10.2°2.6°

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